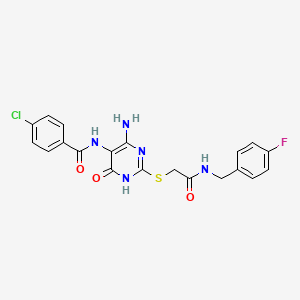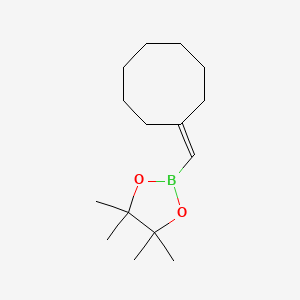
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" belongs to a class of chemicals known for their potential in various applications due to the presence of imidazole, bromophenyl, and chlorophenyl groups. These groups contribute significantly to the molecule's chemical and physical properties, influencing its reactivity and potential applications in fields such as materials science, medicinal chemistry, and catalysis.
Synthesis Analysis
The synthesis of compounds similar to "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" typically involves multi-step reactions, starting from the corresponding phenylacetamide derivatives. These derivatives undergo cyclization and substitution reactions to introduce the imidazole ring and the respective bromophenyl and chlorophenyl groups. The synthesis process is characterized by the use of catalysts, controlled temperatures, and specific reagents to achieve the desired product with high purity and yield (Duran & Demirayak, 2012).
Molecular Structure Analysis
The molecular structure of compounds in this class has been analyzed through techniques such as X-ray diffraction, revealing a planar imidazole ring almost perpendicular to the phenyl ring. This structural orientation facilitates specific interactions and reactions, underlining the importance of the spatial arrangement of the molecule's functional groups (Sharma et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" and its derivatives often include nucleophilic substitution, where the bromo and chloro substituents play crucial roles. These reactions can lead to the formation of new compounds with varied biological activities. The presence of the imidazole ring also offers sites for further functionalization through reactions such as alkylation and acylation (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties of "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The crystal structure is stabilized by hydrogen bonds and π-π interactions, influencing the compound's solubility and thermal stability. These properties are essential for determining the compound's applicability in various fields (Boechat et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Properties
This compound and its derivatives have been investigated for their potential in treating cancer. Studies have shown that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, including human tumor cell lines derived from neoplastic diseases. For instance, specific derivatives of this compound were found to be significantly active against certain cancer cell lines, indicating their potential as antitumor agents. This highlights the compound's relevance in the field of oncology and its possible role in the development of new cancer therapies (Yurttaş et al., 2015), (Evren et al., 2019).
Antibacterial Properties
Derivatives of this compound have demonstrated notable antibacterial activity. Research has identified certain derivatives with significant activity against various bacterial strains, highlighting their potential in addressing bacterial infections. This aspect of the compound's application is crucial in the development of new antibacterial agents, which is particularly relevant in the face of rising antibiotic resistance (Ramalingam et al., 2019).
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c18-12-3-1-11(2-4-12)15-9-21-17(24-10-16(20)23)22(15)14-7-5-13(19)6-8-14/h1-9H,10H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHVBLPPFZWVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2486527.png)
![N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486528.png)


![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2486534.png)
![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)


![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)
![2-(furan-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486543.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)
![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)